molecular formula C19H24N2O5S2 B2724354 2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 904810-87-3

2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2724354
CAS No.: 904810-87-3
M. Wt: 424.53
InChI Key: FLBYBQBVMFWXEI-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a fascinating compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its complex structure, featuring various functional groups such as methoxy, dimethyl, and sulfonamide, makes it a versatile entity for different reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis often begins with readily available benzenesulfonamide derivatives.

  • Methoxylation and Dimethylation: : These steps involve introducing methoxy and dimethyl groups under controlled conditions using methylating agents.

  • Quinoline Formation: : This can be achieved via cyclization reactions, often under high-temperature conditions.

  • Sulfonylation: : Adding the sulfonyl group usually requires sulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized through continuous flow chemistry, where reactions are carried out in a streamlined, controlled manner. Large-scale sulfonation reactors and advanced purification techniques ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can be oxidized under strong oxidizing conditions, transforming it into a more reactive species.

  • Reduction: : The sulfonamide group can undergo reduction, often leading to the cleavage of the sulfonyl group.

  • Substitution: : The aromatic ring can participate in various substitution reactions, often facilitated by electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents like chlorine or bromine, Lewis acids for activation.

Major Products

  • Oxidation Products: : These can include aldehydes, ketones, or carboxylic acids.

  • Reduction Products: : Amines, deprotected sulfonamides.

  • Substitution Products: : Halogenated derivatives, nitro compounds.

Scientific Research Applications

This compound's unique structure lends itself to various scientific research applications:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Potential application in studying enzyme inhibition and protein binding due to its diverse functional groups.

  • Medicine: : Investigation into its potential as an anti-inflammatory or anti-cancer agent.

  • Industry: : Utilized in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It can interact with proteins, enzymes, and receptors due to its sulfonamide group, which mimics certain biological substrates.

  • Pathways Involved: : It may inhibit specific enzymes by binding to their active sites, blocking substrate access, or altering enzyme configuration.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(1-methylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • 2,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Highlighting Its Uniqueness

  • Structural Complexity: : The presence of both methoxy and dimethyl groups in the benzene ring adds to its uniqueness compared to similar compounds.

  • Functional Versatility: : The sulfonamide and sulfonyl groups provide a wide range of chemical reactivity, making it more versatile for different applications.

In essence, 2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its intricate structure and broad applicability in various scientific domains.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)20-16-8-7-15-6-5-9-21(17(15)12-16)27(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBYBQBVMFWXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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